

# "FTIR spectrum of 4-Bromo-2,5-dihydroxybenzaldehyde"

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## Compound of Interest

Compound Name: 4-Bromo-2,5-dihydroxybenzaldehyde

Cat. No.: B1379947

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An In-Depth Technical Guide to the FTIR Spectrum of **4-Bromo-2,5-dihydroxybenzaldehyde**

## Introduction

**4-Bromo-2,5-dihydroxybenzaldehyde** is a substituted aromatic aldehyde with the molecular formula  $C_7H_5BrO_3$ <sup>[1]</sup>. As a halogenated phenolic aldehyde, it serves as a valuable building block in the synthesis of more complex molecules in pharmaceuticals and materials science. A precise characterization of this compound is essential for quality control, reaction monitoring, and structural confirmation. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups within a molecule, thereby providing a unique spectral "fingerprint."<sup>[2]</sup> This guide offers a detailed examination of the FTIR spectrum of **4-Bromo-2,5-dihydroxybenzaldehyde**, grounded in the principles of vibrational spectroscopy, and provides field-proven protocols for accurate spectrum acquisition.

## Molecular Profile and Key Vibrational Units

To interpret the FTIR spectrum, one must first understand the molecule's structure and the constituent functional groups that absorb infrared radiation.

Chemical Structure: **4-Bromo-2,5-dihydroxybenzaldehyde** consists of a benzene ring substituted with an aldehyde group (-CHO), two hydroxyl groups (-OH), and a bromine atom (-Br).

## Physicochemical Data Summary:

Property	Value	Source
IUPAC Name	4-bromo-2,5-dihydroxybenzaldehyde	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>3</sub>	PubChem[1]
Molecular Weight	217.02 g/mol	PubChem[1]
CAS Number	1456821-61-6	CP Lab Safety[3]
SMILES	<chem>C1=C(C(=CC(=C1O)Br)O)C=O</chem>	PubChem[1]

The key functional groups that will produce characteristic absorption bands in the FTIR spectrum are:

- Hydroxyl groups (-OH)
- Aldehyde group (-CHO), which includes the C=O and the aldehydic C-H bonds
- Aromatic ring, with its C=C and C-H bonds
- Carbon-Bromine bond (C-Br)

Caption: Molecular structure of **4-Bromo-2,5-dihydroxybenzaldehyde**.

## Analysis of Predicted FTIR Absorption Bands

The FTIR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm<sup>-1</sup>) and the fingerprint region (1500-400 cm<sup>-1</sup>).

### Functional Group Region (4000 cm<sup>-1</sup> - 1500 cm<sup>-1</sup>)

- O-H Stretching (Hydroxyl Groups): The presence of two hydroxyl groups will give rise to a very prominent, broad absorption band in the region of 3500-3200 cm<sup>-1</sup>. The broadness of this peak is a direct result of intermolecular hydrogen bonding between the molecules in the solid state.

- **C-H Stretching (Aromatic Ring):** The C-H bonds on the benzene ring will produce weak to medium absorption bands typically found just above  $3000\text{ cm}^{-1}$ , in the  $3100\text{-}3000\text{ cm}^{-1}$  range[4].
- **C-H Stretching (Aldehyde):** The aldehyde C-H bond is highly characteristic. It gives rise to two weak but distinct absorption bands, one near  $2850\text{ cm}^{-1}$  and another near  $2750\text{ cm}^{-1}$ [5]. The appearance of these two bands is often due to Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H bending vibration[6]. The band around  $2750\text{ cm}^{-1}$  is particularly diagnostic for aldehydes, as few other functional groups absorb in this region[5].
- **C=O Stretching (Aldehyde Carbonyl):** The carbonyl (C=O) group produces one of the most intense and sharpest peaks in the spectrum[5]. For an aromatic aldehyde like **4-Bromo-2,5-dihydroxybenzaldehyde**, the C=O stretching frequency is lowered due to conjugation with the aromatic ring. Therefore, a strong, sharp absorption is expected in the range of  $1705\text{-}1680\text{ cm}^{-1}$ [4][7]. Intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent hydroxyl group at position 2 may further lower this frequency.
- **C=C Stretching (Aromatic Ring):** The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of medium to weak absorptions in the  $1620\text{-}1450\text{ cm}^{-1}$  region[4]. Typically, two or three distinct peaks can be observed.

## Fingerprint Region ( $1500\text{ cm}^{-1}$ - $400\text{ cm}^{-1}$ )

This region contains a complex series of absorptions that are unique to the overall molecular structure. While individual peak assignment can be difficult, key vibrations can still be identified.

- **C-O Stretching (Phenolic):** The stretching of the C-O bonds of the two phenolic hydroxyl groups will result in strong bands in the  $1300\text{-}1200\text{ cm}^{-1}$  range.
- **C-H Bending (Aromatic):** Out-of-plane (o.o.p.) C-H bending vibrations are sensitive to the substitution pattern of the aromatic ring. These absorptions appear between  $900\text{-}675\text{ cm}^{-1}$ .
- **C-Br Stretching:** The carbon-bromine bond stretch is expected to appear as a weak to medium absorption in the low-frequency end of the fingerprint region, typically between  $600\text{-}500\text{ cm}^{-1}$ .

## Experimental Protocol for Spectrum Acquisition

To obtain a high-quality FTIR spectrum of solid **4-Bromo-2,5-dihydroxybenzaldehyde**, meticulous sample preparation is paramount. The two most common and reliable methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

### Method 1: KBr Pellet Technique

This classic transmission method provides high-quality spectra when executed correctly. The principle relies on dispersing the solid sample in an IR-transparent matrix (KBr)[8].

Protocol Steps:

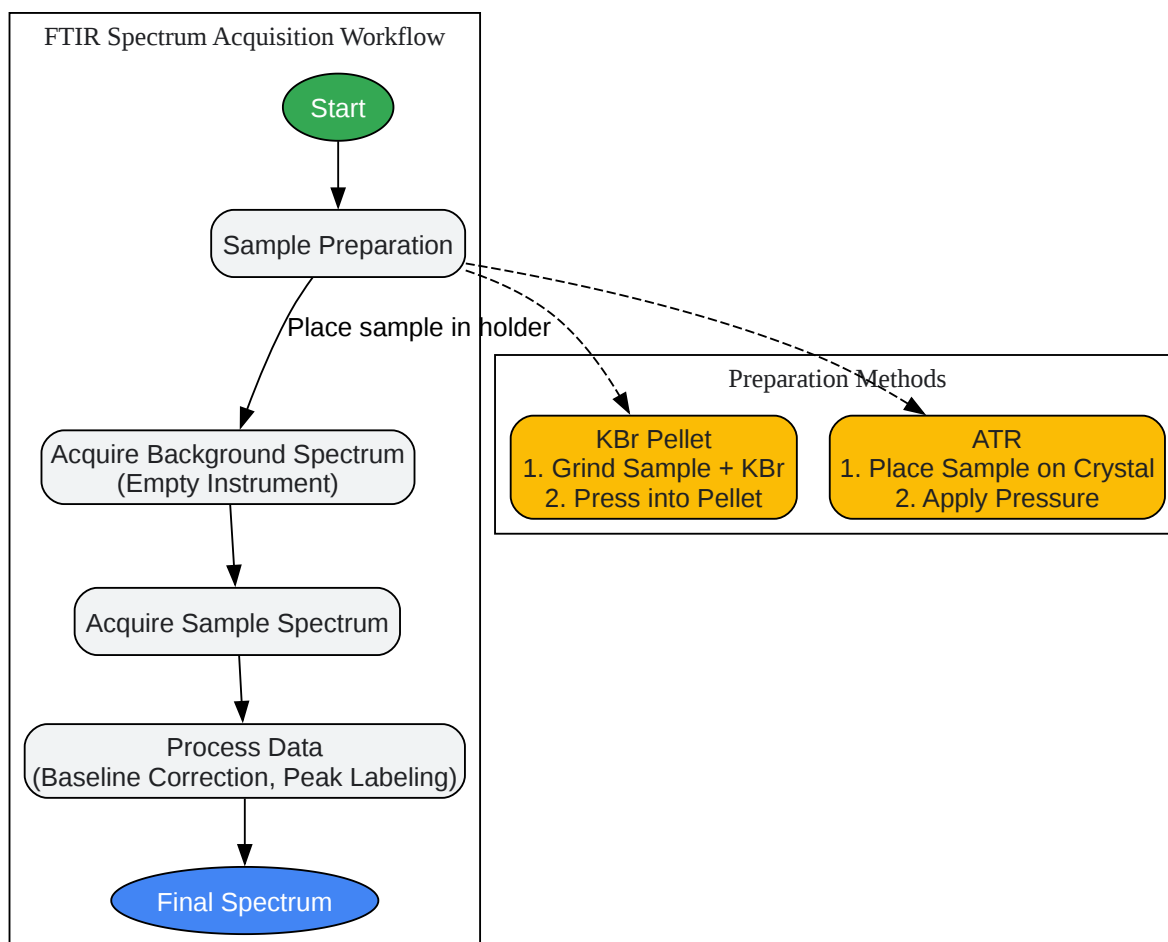
- **Drying:** Gently heat IR-grade Potassium Bromide (KBr) powder in an oven at  $\sim 110^{\circ}\text{C}$  for 2-4 hours to remove any adsorbed water, which would otherwise cause a large O-H band interference. Store the dried KBr in a desiccator.
- **Sample Grinding:** In an agate mortar, add approximately 1-2 mg of **4-Bromo-2,5-dihydroxybenzaldehyde** and  $\sim 100$ -200 mg of the dried KBr[8].
- **Mixing & Homogenization:** Grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering[9].
- **Pellet Pressing:** Transfer the powder to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes to form a thin, transparent, or translucent pellet[2].
- **Background Scan:** Ensure the spectrometer's sample compartment is purged with dry nitrogen or air. Perform a background scan with an empty sample holder to record the spectrum of the atmospheric  $\text{H}_2\text{O}$  and  $\text{CO}_2$ .
- **Sample Scan:** Place the KBr pellet into the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of 4000-400  $\text{cm}^{-1}$  to achieve a good signal-to-noise ratio[2].

### Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis[10].

#### Protocol Steps:

- **Crystal Cleaning:** Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue.
- **Background Scan:** With the clean, empty ATR accessory in place, perform a background scan. This accounts for the absorbance of the crystal and the atmosphere.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **4-Bromo-2,5-dihydroxybenzaldehyde** powder directly onto the center of the ATR crystal[11].
- **Pressure Application:** Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality ATR spectra.
- **Sample Scan:** Acquire the sample spectrum using the same parameters as the KBr method (4000-400  $\text{cm}^{-1}$ , 4  $\text{cm}^{-1}$  resolution, 16-32 scans).
- **Cleaning:** After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly.



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Caption: General experimental workflow for FTIR analysis.

## Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated characteristic absorption bands for **4-Bromo-2,5-dihydroxybenzaldehyde**.

Wavenumber Range (cm <sup>-1</sup> )	Functional Group & Vibrational Mode	Expected Intensity & Shape
3500 - 3200	-OH Stretch (Hydrogen Bonded)	Strong, Broad
3100 - 3000	Aromatic C-H Stretch	Weak to Medium, Sharp
~2850 & ~2750	Aldehyde C-H Stretch (Fermi Resonance)	Weak, Sharp
1705 - 1680	Aldehyde C=O Stretch (Conjugated)	Very Strong, Sharp
1620 - 1450	Aromatic C=C Ring Stretch	Medium to Weak, Multiple Peaks
1300 - 1200	Phenolic C-O Stretch	Strong, Sharp
900 - 675	Aromatic C-H Out-of-Plane Bend	Medium to Strong
600 - 500	C-Br Stretch	Weak to Medium

## Conclusion

The FTIR spectrum of **4-Bromo-2,5-dihydroxybenzaldehyde** provides a wealth of structural information. The definitive identification of this compound relies on the concurrent observation of several key features: a broad hydroxyl (-OH) band around 3300 cm<sup>-1</sup>, the characteristic double peaks of the aldehydic C-H stretch (~2850/2750 cm<sup>-1</sup>), a strong conjugated carbonyl (C=O) absorption below 1700 cm<sup>-1</sup>, and multiple aromatic C=C stretching bands. The fingerprint region, particularly the C-O and C-Br stretching modes, further corroborates the structure. By following the detailed experimental protocols outlined in this guide, researchers and drug development professionals can reliably obtain high-quality spectra for unambiguous compound identification and quality assurance.

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